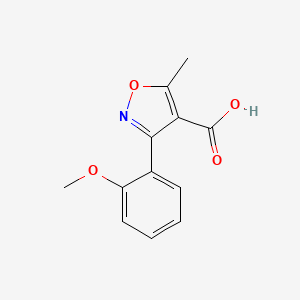
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a hydroxy group and a pyrrole ring substituted with a carbaldehyde group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-hydroxy-2-pyridinecarboxaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: The key step involves a condensation reaction between 3-hydroxy-2-pyridinecarboxaldehyde and 2,5-dimethylpyrrole under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxy group on the pyridine ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 1-(3-hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry due to its ability to chelate metal ions.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
作用机制
The compound’s mechanism of action in biological systems would depend on its specific interactions with molecular targets. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxy and carbaldehyde groups could form hydrogen bonds or covalent bonds with amino acid residues in the enzyme’s active site.
相似化合物的比较
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the hydroxy-pyridine moiety, making it less versatile in coordination chemistry.
3-Hydroxy-2-pyridinecarboxaldehyde: Lacks the pyrrole ring, limiting its applications in organic synthesis.
Uniqueness: 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of the hydroxy-pyridine and pyrrole-carbaldehyde functionalities, which provide a versatile platform for further chemical modifications and applications in various fields.
属性
IUPAC Name |
1-(3-hydroxypyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-10(7-15)9(2)14(8)12-11(16)4-3-5-13-12/h3-7,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDWCVHLNQVNGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC=N2)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)



![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)





